N-Octadecyl-4-stilbazole Bromide is a chemical compound characterized by the molecular formula and a molecular weight of 514.64 g/mol. It is also referred to as N-Stearyl-4-stilbazole Bromide, and its CAS number is 126115-86-4. This compound features a stilbazole structure, which is a derivative of stilbene, linked to an octadecyl group through a nitrogen atom, making it a quaternary ammonium compound. The presence of bromine in its structure indicates its potential use in various
This combination suggests potential applications in areas that could benefit from these properties, such as:
* **Assembly and Stabilization of Nanostructures:** The hydrophobic chain and aromatic core could allow NOBr to interact with and self-assemble into well-defined nanostructures. These structures could have applications in areas like drug delivery or catalysis [, ].* **Photoresponsive Materials:** The stilbazole core's light sensitivity could enable NOBr to be used in the development of light-responsive materials. This could be relevant for applications in areas like sensors, actuators, or optical data storage [, ].N-Octadecyl-4-stilbazole Bromide can be synthesized through several methods:
N-Octadecyl-4-stilbazole Bromide has several notable applications:
Several compounds share structural similarities with N-Octadecyl-4-stilbazole Bromide. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-Octadecyl-4-pyridinium Bromide | C_{31}H_{48}BrN | Similar quaternary structure; used in surfactants |
| N-Dodecyl-4-stilbazole Bromide | C_{24}H_{38}BrN | Shorter alkyl chain; different physical properties |
| N-Hexadecyl-4-stilbazole Bromide | C_{30}H_{46}BrN | Intermediate chain length; varied applications |
N-Octadecyl-4-stilbazole Bromide's uniqueness lies in its long alkyl chain, which enhances its hydrophobic characteristics compared to shorter-chain analogs. This property makes it particularly suitable for specialized applications such as thin-film technology and photochemical studies, where longer chains may provide better stability and performance .
N-Octadecyl-4-stilbazole Bromide represents a fascinating example of an amphiphilic quaternary pyridinium salt that exhibits complex supramolecular behavior through multiple non-covalent interactions [1] [2] [3]. This compound, with the molecular formula C31H48BrN and molecular weight of 514.64 g/mol, features a rigid stilbazole core linked to an extensive octadecyl chain, creating a distinctive molecular architecture that facilitates diverse supramolecular assemblies [1] [2] [4].
The hydrogen-bonding characteristics of N-Octadecyl-4-stilbazole Bromide are fundamentally influenced by the pyridinium nitrogen center and the bromide counterion, which serve as primary sites for intermolecular interactions in solid-state assemblies [5] [6]. The quaternary pyridinium moiety acts as a hydrogen bond acceptor, while the bromide anion can participate in both hydrogen bonding and halogen bonding interactions [5] [6].
Research on analogous stilbazole systems has demonstrated that hydrogen-bonded complexes exhibit significantly enhanced thermal stability compared to their individual components [5] [6]. In hydrogen-bonded liquid crystalline complexes formed between stilbazoles and phenolic compounds, single crystal structure determinations reveal characteristic dimeric motifs where hydrogen bond donors form back-to-back arrangements with stilbazole molecules hydrogen-bonded at either side [5] [6].
| Hydrogen Bonding Parameter | Typical Range | Effect on Assembly |
|---|---|---|
| O-H···N Bond Length | 2.689-2.741 Å | Determines complex stability |
| N···H Separation | Variable with pKa | Influences mesophase behavior |
| Bond Angle | 150-180° | Affects molecular alignment |
| Temperature Stability | >100°C range | Enables broad mesophase windows |
The hydrogen bonding in N-Octadecyl-4-stilbazole Bromide solid-state assemblies is expected to follow similar patterns, where the pyridinium nitrogen forms strong hydrogen bonds with appropriate donors, creating extended supramolecular networks that stabilize ordered phases over wide temperature ranges [5] [6].
The co-crystallization behavior of stilbazole derivatives with halogenated resorcinols represents a well-established approach for engineering supramolecular architectures with controlled photochemical reactivity [7] [8] [9]. Studies on 4-stilbazole complexes with various halogenated resorcinols have revealed that these systems form hydrogen-bonded co-crystals that undergo regioselective solid-state reactions [7] [8] [9].
The formation of mixed co-crystals containing 4-stilbazole with both 4,6-dichlororesorcinol and 4,6-dibromoresorcinol demonstrates the versatility of halogenated resorcinols as co-crystallization partners [9] [10]. These systems consistently yield head-to-tail photoproducts through quantitative [2+2] cycloaddition reactions, with selectivity arising from specific intermolecular distances between carbon-carbon double bonds [9] [10].
| Halogenated Resorcinol | Crystal System | Hydrogen Bond Pattern | Photoreactivity |
|---|---|---|---|
| 4,6-Dichlororesorcinol | Polymorphic forms | O-H···N interactions | Quantitative [2+2] |
| 4,6-Dibromoresorcinol | Mixed co-crystals | Back-to-back dimers | Regioselective |
| 2,6-Dibromo-4-benzylresorcinol | Variable packing | Enhanced stability | Controlled alignment |
For N-Octadecyl-4-stilbazole Bromide, co-crystallization with halogenated resorcinols would be expected to produce similar hydrogen-bonded assemblies, where the resorcinol hydroxyl groups interact with the pyridinium nitrogen center [7] [8]. The presence of the long octadecyl chain would likely influence the crystal packing and potentially create layered structures with alternating hydrophobic and hydrophilic regions [7] [8].
The octadecyl chain in N-Octadecyl-4-stilbazole Bromide plays a crucial role in determining mesophase formation and stability, as extensively documented in studies of analogous alkoxystilbazole systems [11] [12] [13]. The length and flexibility of terminal alkyl chains directly influence the type and stability of liquid crystalline phases observed in stilbazole derivatives [11] [12] [13].
Research on the relationship between alkyl chain length and mesomorphic properties reveals several key principles that apply to N-Octadecyl-4-stilbazole Bromide [11] [12]:
Chain Length Effects on Phase Behavior:
The octadecyl chain in N-Octadecyl-4-stilbazole Bromide places it firmly in the long-chain category, where smectic mesophases are expected to dominate the phase behavior [11] [12]. Studies on similar systems demonstrate that increasing alkyl chain length leads to:
| Chain Length | Typical Phase Sequence | Temperature Range | Stability Factors |
|---|---|---|---|
| C8-C10 | Cr-N-SmA-I | 50-80°C ranges | Balanced core/chain ratio |
| C12-C14 | Cr-SmC-SmA-I | 40-70°C ranges | Enhanced layer formation |
| C16-C18 | Cr-SmC-I | 30-60°C ranges | Dominant chain interactions |
A comprehensive comparison of N-Octadecyl-4-stilbazole Bromide with related stilbazole derivatives reveals important structure-property relationships that govern supramolecular assembly and mesomorphic behavior [14] [13] [15]. This analysis encompasses positional isomers, different alkyl chain lengths, and various counterions [14] [13] [15].
Positional Isomer Effects:
Research on 2'-stilbazole, 3'-stilbazole, and 4'-stilbazole complexes demonstrates that the position of the alkoxystyryl group significantly influences mesomorphic properties [14] [13]. While 4'-stilbazole derivatives (like N-Octadecyl-4-stilbazole Bromide) typically exhibit the most robust liquid crystalline behavior, 2'- and 3'-stilbazole analogs show reduced thermal stability and narrower mesophase ranges [14] [13].
| Stilbazole Isomer | Mesophase Stability | Typical Phases | Clearing Temperature |
|---|---|---|---|
| 4'-Stilbazole | Highest | SmA, SmC, N | 80-120°C |
| 3'-Stilbazole | Moderate | SmA, limited N | 60-100°C |
| 2'-Stilbazole | Lowest | Predominantly SmA | 40-80°C |
Counterion Influence:
Studies comparing different counterions in stilbazole salts reveal that the anion significantly affects mesomorphic properties [16]. Triflate salts generally exhibit higher transition temperatures compared to dodecyl sulfate analogs, while the bromide counterion in N-Octadecyl-4-stilbazole Bromide provides intermediate stability [16].
Alkyl Chain Comparative Data:
Analysis of homologous series demonstrates clear trends in mesomorphic behavior as a function of chain length [11] [15]:
| Chain Length | Nematic Range (°C) | Smectic Range (°C) | Total Mesophase (°C) |
|---|---|---|---|
| C8 | 30-40 | 40-60 | 70-100 |
| C12 | 20-35 | 60-80 | 80-115 |
| C16 | 10-25 | 70-90 | 80-115 |
| C18 | 5-20 | 75-95 | 80-115 |
The octadecyl chain length in N-Octadecyl-4-stilbazole Bromide suggests it will exhibit predominantly smectic phases with a limited nematic range, consistent with the general trend observed for long-chain stilbazole derivatives [11] [15]. The amphiphilic nature of the molecule, combining the hydrophilic pyridinium bromide head group with the extensive hydrophobic tail, positions it as an excellent candidate for forming organized supramolecular assemblies in both solid and liquid crystalline states [11] [15].